molecular formula C21H18BrN3O4 B3004420 Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-52-3

Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B3004420
CAS RN: 941974-52-3
M. Wt: 456.296
InChI Key: IKQDRJVNFZDEFS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an amide derivative of benzoic acid, featuring an amide (-CONH2) linked to a bromobenzene group . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene and p-tolyl groups would contribute to the overall aromaticity of the compound, while the amide group would introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is involved in various synthetic processes in chemical research. For instance, it has been used in the synthesis of [1,2,3]selenadiazolo[4,5-e]benzofuran or benzothiophene derivatives, showcasing its role in the formation of complex heterocyclic compounds (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003). Additionally, its utility in creating new pyrrolo〔1,2-c〕pyrimidone, thiazolo〔3,4-c〕pyrimidone, and pyrimido〔4,5-d〕pyridazine derivatives has been noted, further emphasizing its versatility in organic synthesis (Kheder, Mabkhot, & Farag, 2009).

Applications in Pharmacology and Antimicrobial Studies

In pharmacology, compounds related to Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been synthesized for their potential therapeutic applications. For example, the synthesis of new pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives shows its potential for creating pharmacologically active compounds (Ahmed, 2002). Furthermore, studies on the antimicrobial evaluation of some new pyrimidine derivatives highlight its relevance in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Role in Anticancer Research

The compound's derivatives have also been evaluated for anticancer properties. Studies involving the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, for instance, demonstrate its potential use in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

Another fascinating application of this compound is in corrosion inhibition. Pyranpyrazole derivatives, closely related to Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, have shown efficacy as novel corrosion inhibitors, particularly in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential pharmaceutical use, future research could involve in-vitro and in-vivo testing .

properties

IUPAC Name

ethyl 4-[(2-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)15-6-4-5-7-16(15)22)12-18(26)25(24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQDRJVNFZDEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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